molecular formula C20H20ClN3O4S B2363684 8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357861-15-4

8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2363684
CAS No.: 1357861-15-4
M. Wt: 433.91
InChI Key: IFQTXEWHYGPMRQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. The 3-chlorophenylsulfonyl group at position 8 and 3-methoxyphenyl substituent at position 3 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-28-16-6-2-4-14(12-16)18-19(25)23-20(22-18)8-10-24(11-9-20)29(26,27)17-7-3-5-15(21)13-17/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQTXEWHYGPMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O3SC_{18}H_{18}ClN_{5}O_{3}S, and it features a complex spiro structure that is characteristic of many biologically active compounds. The presence of the sulfonyl group and chlorophenyl moiety contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it showed moderate to strong activity against various bacterial strains:

  • Salmonella typhi
  • Bacillus subtilis

In vitro assays indicated that the compound's effectiveness against these pathogens could be attributed to its ability to inhibit bacterial growth through interference with cellular processes.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Salmonella typhi1550
Bacillus subtilis1830

Antifungal Activity

The compound also demonstrated antifungal activity against several fungal strains. The results suggest that it may serve as a potential candidate for antifungal therapy:

  • Effective against Candida albicans and Aspergillus niger.
  • Exhibited an inhibition concentration (IC50) comparable to standard antifungal agents.

Enzyme Inhibition

The compound was evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The findings are summarized below:

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease1.13

These results indicate a strong potential for the compound in treating conditions related to enzyme dysregulation.

Case Studies

  • Study on Antibacterial Effects : A recent study published in Brazilian Journal of Pharmaceutical Sciences explored the antibacterial efficacy of various sulfonamide derivatives, including our compound. The results indicated a significant reduction in bacterial viability, supporting its use as a therapeutic agent against resistant strains .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of urease by this compound, revealing that it could effectively reduce urea levels in biological systems, which may have implications for treating urolithiasis .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences, molecular formulas, and applications of similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-ClPhSO₂ (position 8), 3-MeOPh (position 3) C₂₀H₁₈ClN₃O₄S 437.89 (calc.) Not explicitly stated; likely explored for pesticidal/pharmaceutical activity -
8-(4-tert-Butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-tBuBz (position 8), 3-MeOPh (position 3) C₂₅H₂₉N₃O₃ 419.53 Research chemical (available purity: 95%+)
3-(3-Chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-ClPhCH₂ (position 8), 3-ClPh (position 3) C₂₀H₁₉Cl₂N₃O 388.29 Screening compound (available: 15 mg)
Spirotetramat enol metabolite (pesticide residue) 2,5-dimethylphenyl, 4-hydroxy, 8-methoxy C₁₈H₂₃NO₃ 301.38 Agrochemical metabolite (non-fat-soluble residue)
8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(3-fluorophenyl)methanone S substitution at position 2, 3-FPhCO (position 1) C₂₃H₂₃FN₃OS 415.51 Research compound (synonym: ZINC2693639)

Key Research Findings

Synthesis Efficiency : Microwave-enhanced solid-phase synthesis significantly accelerates the formation of 1,4,8-triazaspiro[4.5]dec-2-one derivatives compared to traditional heating, improving scalability for pharmaceutical development .

Biological Activity: Agrochemicals: Spirotetramat metabolites (e.g., 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) demonstrate pesticidal activity, with residue definitions tailored for compliance and dietary intake assessments . Pharmaceuticals: Substituent positioning (e.g., 3-methoxy vs. 4-methoxy on phenyl groups) influences receptor binding.

Physicochemical Properties :

  • Sulfonyl groups (e.g., 3-ClPhSO₂) increase polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability.
  • Bulky substituents like tert-butyl (in ’s compound) enhance lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Functional Group Impact

  • Chlorophenyl vs. Methoxyphenyl : Chlorine atoms (electron-withdrawing) may reduce electron density at the spirocyclic core, while methoxy groups (electron-donating) could stabilize resonance structures, affecting reactivity and binding .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups enhance hydrophilicity and metabolic stability compared to benzoyl, which may be more prone to enzymatic hydrolysis .

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